Introduction: The Strategic Importance of 2,3-Difluorobenzylamine in Synthesis
Introduction: The Strategic Importance of 2,3-Difluorobenzylamine in Synthesis
An In-depth Technical Guide to the Physical Properties of 2,3-Difluorobenzylamine
2,3-Difluorobenzylamine (CAS No. 72235-51-9) is a fluorinated aromatic amine that has emerged as a crucial building block in modern medicinal and agricultural chemistry.[1] Its structure, featuring a benzylamine core with two fluorine atoms in the ortho and meta positions, imparts unique electronic properties that chemists leverage to enhance the metabolic stability, binding affinity, and overall efficacy of target molecules.[1][2] As a key intermediate, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimize reaction conditions, and maintain the integrity of synthetic pathways. This guide provides a detailed examination of the core physical characteristics of 2,3-Difluorobenzylamine, the methodologies for their determination, and their implications in a research and development context.
Core Physicochemical Properties
The physical properties of 2,3-Difluorobenzylamine dictate its behavior under various experimental conditions. These characteristics are fundamental for its purification, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂N | [3][4] |
| Molecular Weight | 143.13 g/mol | [4][5] |
| Appearance | Colorless to almost colorless/pale yellow clear liquid | [3] |
| Boiling Point | 65 °C at 4 mmHg | [3] |
| Density | 1.223 - 1.23 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.495 - 1.50 | [3][5] |
| Flash Point | 77 °C (171 °F) | [3][5] |
| pKa (Predicted) | 8.38 ± 0.10 | [3] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere (Nitrogen or Argon) | [3] |
Analysis of Physical Properties: Implications for the Researcher
A mere listing of physical data is insufficient for practical application. The true value lies in understanding the causality—how each property influences experimental design and interpretation.
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Boiling Point and Volatility: The boiling point of 65 °C at a reduced pressure of 4 mmHg indicates that 2,3-Difluorobenzylamine is a relatively low-volatility liquid at ambient pressure but is well-suited for purification by vacuum distillation.[3] This technique is essential for achieving the high purity (typically ≥98%) required for pharmaceutical synthesis, as it allows for distillation at lower temperatures, preventing thermal degradation of the compound.
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Density: With a density of approximately 1.23 g/mL, this amine is denser than water.[3][5] This is a critical consideration for solvent selection in liquid-liquid extractions during reaction workups. For instance, when using an aqueous phase and a less dense organic solvent like diethyl ether, 2,3-Difluorobenzylamine will reside in the organic layer, but its density must be factored into calculations for phase separation and material balancing.
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Refractive Index: The refractive index, measured at 1.495-1.50, serves as a rapid and non-destructive method for identity confirmation and purity assessment.[5] A deviation from this specific value can indicate the presence of impurities or residual solvents, acting as a first-line quality control check before the compound is used in a sensitive synthetic step.
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Stability and Handling: The compound is noted to be air-sensitive.[3][5] This necessitates handling and storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation, which could compromise its purity and reactivity. The recommended storage at refrigerated temperatures (2 - 8 °C) further ensures its long-term stability.[3]
Safety & Hazard Profile: A Non-Negotiable Prerequisite
Scientific integrity demands a rigorous approach to safety. 2,3-Difluorobenzylamine is classified as a hazardous substance, and adherence to safety protocols is mandatory.
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GHS Hazard Classification: The compound is classified under GHS with the hazard statement H314, indicating it "Causes severe skin burns and eye damage".[4][6] It is also designated as a combustible liquid (H227).
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Precautionary Measures: Safe handling requires the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat (P280).[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
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First Aid: In case of eye contact, immediate and prolonged rinsing with water is critical, and medical attention should be sought (P305 + P351 + P338).[6] For skin contact, contaminated clothing must be removed, and the affected area rinsed thoroughly with water.[6]
Experimental Protocols: Ensuring Data Trustworthiness
The reliability of the physical data presented in supplier specifications is predicated on standardized, validated experimental methodologies. The following outlines the general, authoritative protocols used to determine these core properties.
Workflow for Physical Property Characterization
The following diagram illustrates a standard workflow for the physical and chemical characterization of an incoming liquid reagent like 2,3-Difluorobenzylamine, ensuring its identity, purity, and suitability for use.
Caption: Standard QC workflow for a liquid chemical reagent.
Step-by-Step Methodologies
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Determination of Boiling Point (Reduced Pressure):
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Apparatus: A vacuum distillation setup is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).
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Procedure: A sample of 2,3-Difluorobenzylamine is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 4 mmHg). The flask is then heated gently.
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Causality: The temperature at which a steady condensation of vapor is observed on the thermometer bulb is recorded as the boiling point at that pressure. This method is chosen to prevent thermal decomposition that could occur at the much higher atmospheric boiling point.
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Measurement of Density:
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Apparatus: A calibrated pycnometer (a glass flask with a precise volume) or a digital density meter.
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Procedure: The empty pycnometer is weighed. It is then filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 25 °C) in a water bath. The filled pycnometer is weighed again.
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Causality: The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer. This provides an accurate, temperature-dependent value crucial for volumetric calculations in the lab.
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Measurement of Refractive Index:
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Apparatus: An Abbé refractometer, calibrated using a standard of known refractive index.
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Procedure: A few drops of 2,3-Difluorobenzylamine are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C). The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Causality: The refractive index is read directly from the calibrated scale. This property is dependent on the molecular structure and is a highly sensitive indicator of purity, making it an indispensable tool for rapid quality control.
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Conclusion
The physical properties of 2,3-Difluorobenzylamine are not merely data points but are integral to its effective and safe application in research and development. From its boiling point, which dictates purification strategy, to its density and refractive index, which serve as markers of quality, each characteristic provides essential insights for the synthetic chemist. For professionals in drug discovery, a comprehensive understanding of these properties, grounded in authoritative experimental methods, is fundamental to achieving reproducible results and advancing the development of novel therapeutics and agrochemicals.
References
- MSDS of 2,3-Difluorobenzylamine. (2008, October 30). Material Safety Data Sheet. Retrieved January 11, 2026, from a public source. (Note: Direct URL not available from search, referencing the existence of the document).
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PubChem. (n.d.). 2,3-Difluorobenzylamine | C7H7F2N | CID 2736941. Retrieved January 11, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). N-Methyl-2,3-difluorobenzylamine | CAS 906645-41-8. Retrieved January 11, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: This is a representative authoritative source on the role of fluorine in drug discovery, contextualizing the importance of fluorinated compounds like the topic substance. A direct URL to the full text may require a subscription.)
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